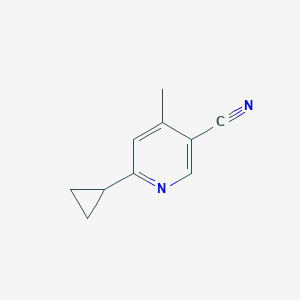

6-Cyclopropyl-4-methylnicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

6-cyclopropyl-4-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C10H10N2/c1-7-4-10(8-2-3-8)12-6-9(7)5-11/h4,6,8H,2-3H2,1H3 |

InChI Key |

XZGWMKSRDFLEEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C#N)C2CC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Precursors for 6 Cyclopropyl 4 Methylnicotinonitrile

Diverse Synthetic Pathways to the Core Structure

The assembly of the 6-Cyclopropyl-4-methylnicotinonitrile core is approached through various synthetic routes, each with its own set of strategic considerations. These pathways range from linear, multi-step sequences to more convergent one-pot and multicomponent reactions.

Multi-step Reaction Sequences and Strategic Intermediates

Multi-step syntheses are fundamental in constructing the target molecule, relying on the sequential formation and isolation of key intermediates. A critical precursor in many synthetic routes is 2,6-Dichloro-4-methylnicotinonitrile (B1293653). This intermediate provides two reactive sites (the chlorine atoms) that can be selectively functionalized.

One documented pathway involves the hydrogenation of 2,6-dichloro-3-cyano-4-methylpyridine in the presence of a palladium (II) chloride catalyst and sodium acetate (B1210297) in methanol. prepchem.com This reaction yields 3-Cyano-4-methylpyridine, a core intermediate where the chlorine atoms have been removed. prepchem.com Subsequent steps would then be required to introduce the cyclopropyl (B3062369) group at the 6-position.

The reaction of 2,6-dichloro-4-methylnicotinonitrile with nucleophiles like the malononitrile (B47326) dimer has been shown to result in the regioselective substitution of the chlorine atom at the 6-position, highlighting the differential reactivity of the halogenated sites. researchgate.net Another key intermediate, 2-chloro-4-methyl nicotinonitrile, can be prepared through the chlorination and cyclization of condensation products derived from (E)-4-(dimethylamino)but-2-en-1-one and malononitrile. google.com These halogenated intermediates are pivotal for the subsequent introduction of the cyclopropyl moiety.

Catalytic Approaches to Cyclopropyl Group Introduction, including Palladium-catalyzed coupling

The introduction of the cyclopropyl group onto the nicotinonitrile scaffold is a key transformation that often employs catalytic methods, with palladium-catalyzed cross-coupling reactions being a prominent strategy. The direct cyclopropylation of heterocycles using a simple palladium catalyst has been demonstrated, where the cyclopropyl-halide bond undergoes a concerted oxidative addition to palladium(0). nih.gov This method is advantageous as it often proceeds with retention of the relative configuration of the three-membered ring. nih.gov

Furthermore, palladium-catalyzed α-arylation of cyclopropyl nitriles offers a method to form a bond between an aryl group (like the pyridine (B92270) ring) and a cyclopropyl nitrile. nih.gov While this specific reaction forms an aryl-cyclopropyl bond at the α-position of the nitrile, related palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to couple cyclopropylboronic acids or their derivatives with halo-pyridines. For instance, palladium(II) acetate in combination with a ligand like SPhos has been effectively used for the cyclopropylation of various bromothiophenes, a strategy that is translatable to the synthesis of cyclopropyl-substituted pyridines. mdpi.com

Beyond palladium catalysis, metal-free approaches have also been explored. For example, a catalytic cycle involving diboron(4) compounds and a pyridine co-catalyst can be used for the [3+2] cycloaddition of cyclopropanes and alkenes, showcasing alternative catalytic strategies for forming bonds with cyclopropyl groups. researchgate.netnih.govacs.org

One-Pot and Multicomponent Synthesis Strategies for Nicotinonitrile Derivatives

To enhance synthetic efficiency, one-pot and multicomponent reactions (MCRs) have been developed for the synthesis of highly substituted nicotinonitrile derivatives. These strategies allow for the construction of complex molecules in a single reaction vessel, minimizing purification steps and resource consumption. researchgate.netbohrium.com

One such approach involves a four-component reaction for the synthesis of a wide range of nicotinonitrile derivatives under solvent-free conditions, utilizing a nanomagnetic metal-organic framework as a catalyst. nih.gov Another versatile one-pot method for synthesizing nicotinonitrile derivatives involves the reaction of aldehydes, malononitrile, and an ammonium (B1175870) salt. researchgate.net For example, 2-aminonicotinonitrile derivatives can be synthesized through the cyclization of a chalcone (B49325) derivative with malononitrile in the presence of ammonium acetate. nih.gov These MCRs offer a powerful tool for rapidly accessing a library of substituted nicotinonitriles, which can then be further functionalized to the desired product.

| Reaction Type | Components | Key Features | Reference(s) |

| Four-Component Reaction | 3-oxo-3-phenylpropanenitrile, aldehyde, acetophenone, ammonium acetate | Nanomagnetic catalyst, solvent-free | nih.gov |

| Three-Component Reaction | Aldehyde, malononitrile, ammonium acetate | Eco-compatible solvents, high purity | researchgate.net |

| Cyclization Reaction | Chalcone derivative, malononitrile, ammonium acetate | Synthesis of 2-aminonicotinonitriles | nih.gov |

Synthesis and Functionalization of Halogenated Nicotinonitrile Precursors

Halogenated nicotinonitriles are crucial intermediates in the synthesis of 6-Cyclopropyl-4-methylnicotinonitrile due to the versatility of the halogen atoms as leaving groups for cross-coupling reactions or as sites for further functionalization.

Preparation of 2,6-Dihalo-4-methylnicotinonitrile Derivatives

2,6-Dichloro-4-methylnicotinonitrile is a commercially available white to off-white crystalline solid. nbinno.comsigmaaldrich.com It serves as a key building block for various pharmaceutical and agrochemical compounds. made-in-china.com Its synthesis is a critical first step in many pathways towards the target molecule. While specific industrial synthesis routes are often proprietary, laboratory-scale preparations can be inferred from related reactions. The synthesis often involves the chlorination of a suitable pyridine precursor. The reaction of 2,6-dichloro-4-methylnicotinonitrile with sodium azide (B81097) can lead to the formation of 2,6-diazido-4-methylnicotinonitrile, demonstrating the reactivity of the chloro groups towards nucleophilic substitution. researchgate.net

Selective Functionalization of Halogenated Pyridines, such as Bromination

The selective functionalization of halogenated pyridines is a cornerstone of pyridine chemistry. Halopyridines are key building blocks for a vast array of functional molecules. chemrxiv.orgnih.gov Strategies for the selective halogenation of the pyridine ring itself are well-developed. For instance, designed phosphine (B1218219) reagents can be used to install a phosphonium (B103445) salt at the 4-position of pyridines, which can then be displaced by a halide nucleophile. chemrxiv.orgnih.gov

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for complex molecules like 6-cyclopropyl-4-methylnicotinonitrile is increasingly governed by the principles of green chemistry. This philosophy encourages the design of chemical products and processes that minimize the use and generation of hazardous substances. Key areas of focus include the adoption of enabling technologies like continuous flow synthesis and the use of environmentally benign solvents, which collectively contribute to safer, more efficient, and sustainable manufacturing protocols.

Continuous flow synthesis, facilitated by microreactors, represents a significant technological advancement over traditional batch processing for the synthesis of pharmaceutical intermediates. nih.govnewji.ai This methodology involves the continuous pumping of reactants through a network of tubes or channels, where the reaction occurs. The inherent advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety profiles, make it an ideal platform for optimizing the synthesis of nicotinonitrile intermediates. newji.airesearchgate.net

The optimization of a continuous flow process is a multifactorial endeavor aimed at maximizing yield, purity, and throughput while minimizing reaction time and resource consumption. acs.org In the context of synthesizing nicotinonitrile intermediates, key parameters for optimization include residence time, temperature, pressure, and the molar ratio of reactants. researchgate.net Automated self-optimizing flow reactors can systematically vary these parameters and, through in-line analysis, iteratively identify the optimal conditions without manual intervention. acs.org This approach not only accelerates process development but also ensures a highly reproducible and efficient synthesis. acs.org

The small internal volume of microreactors allows for rapid heating and cooling, enabling reactions to be performed under conditions that would be hazardous in large-scale batch reactors. researchgate.netresearchgate.net For the synthesis of heterocyclic compounds like nicotinonitriles, this can lead to significantly reduced reaction times, enhanced selectivity, and increased yields. researchgate.net The scalability of continuous flow systems is achieved through "numbering-up" or "scaling-out," where multiple microreactors are run in parallel, allowing for increased production capacity without the need to re-optimize the reaction conditions. newji.ai

| Parameter | Range Explored | Optimal Condition (Example) | Impact on Synthesis |

|---|---|---|---|

| Flow Rate (mL/min) | 0.1 - 2.0 | 1.2 | Determines residence time and throughput. |

| Temperature (°C) | 80 - 150 | 120 | Influences reaction kinetics and byproduct formation. researchgate.net |

| Stoichiometric Ratio | 1:1 - 1:3 | 1:1.5 | Affects conversion rate and purity of the crude product. |

| Residence Time (min) | 1 - 20 | 5 | Directly impacts reactant conversion and overall productivity. acs.org |

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and are a primary source of waste. researchgate.netmdpi.com The synthesis of heterocyclic compounds, including pyridines and nicotinonitriles, has traditionally relied on volatile organic compounds (VOCs). However, significant research has been directed toward identifying and implementing sustainable alternatives. researchgate.netcapes.gov.br

Sustainable or "green" solvents are chosen based on criteria such as low toxicity, biodegradability, high boiling point (to reduce emissions), and derivation from renewable resources. Water is a highly desirable green solvent due to its non-toxicity and abundance. researchgate.net For many organic reactions, including the synthesis of pyridine derivatives, aqueous systems, often in combination with a co-solvent like ethanol, have proven effective, particularly when combined with enabling technologies like ultrasonic irradiation. nih.gov

Bio-derived solvents such as eucalyptol (B1671775) and ethyl lactate (B86563) are also gaining traction. researchgate.netresearchgate.net Research into the synthesis of substituted imidazo[1,2-a]pyridines has shown that eucalyptol can serve as an effective and sustainable reaction medium. researchgate.net Similarly, multicomponent reactions for pyridine synthesis have been successfully performed in ethanol, often with microwave assistance to reduce reaction times and improve yields compared to conventional heating methods. nih.govacs.org In some cases, reactions can be designed to proceed under solvent-free conditions, representing the most ideal green chemistry scenario. mdpi.comrsc.org The evaluation of these solvents involves comparing reaction outcomes, such as yield and reaction duration, under various conditions to identify the most sustainable and efficient protocol.

| Solvent System | Reaction Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | Microwave Irradiation | 10-15 min | 85-94 | nih.govacs.org |

| Ethanol | Conventional Heating (Reflux) | 6-9 h | 71-84 | acs.org |

| H₂O:EtOH (2:1) | Ultrasonic Irradiation | 30-45 min | 85-95 | nih.gov |

| Eucalyptol | Sc(OTf)₃ catalyst, 80 °C | 24 h | ~78 | researchgate.net |

| None (Solvent-free) | Neat, 100-120 °C | 1-3 h | 63-92 | rsc.org |

Mechanistic Organic Chemistry and Reactivity of 6 Cyclopropyl 4 Methylnicotinonitrile

Transformations Involving the Nitrile Functional Group

The nitrile (cyano) group is a versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic, while the nitrogen is weakly nucleophilic, making it susceptible to a variety of transformations.

The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. These reactions typically proceed via the formation of an intermediate imine anion, which can then be protonated or undergo further reaction.

One of the most common transformations is hydrolysis, which converts the nitrile to a carboxylic acid or an amide under acidic or basic conditions. libretexts.org The reaction begins with the nucleophilic attack of water (in acid) or a hydroxide (B78521) ion (in base) on the nitrile carbon. libretexts.org Subsequent proton transfers and tautomerization lead to the formation of an amide, such as 6-Cyclopropyl-4-methylnicotinamide. libretexts.orgbldpharm.com Further hydrolysis of the amide can yield the corresponding carboxylic acid.

Organometallic reagents, such as Grignard reagents, also readily add to the nitrile group. The mechanism involves the nucleophilic attack of the organometallic compound on the nitrile carbon to form an imine salt. libretexts.org Aqueous workup then hydrolyzes this intermediate to a ketone. libretexts.org

Table 1: Representative Nucleophilic Additions to the Nitrile Group

| Reagent Type | Product | Intermediate |

|---|---|---|

| Water (H₂O) / Acid (H⁺) | Carboxylic Acid / Amide | Protonated Amide |

| Hydroxide (OH⁻) | Carboxylate / Amide | Imidic Acid |

The nitrile group can undergo reduction to form primary amines or aldehydes, depending on the reducing agent employed. The reduction to a primary amine is a synthetically valuable transformation.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines. libretexts.org The mechanism involves two sequential nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. libretexts.org The first addition forms an imine anion, which is complexed to the aluminum. This complex remains electrophilic enough to accept a second hydride, forming a dianion intermediate. libretexts.org An aqueous workup then protonates the nitrogen to yield the primary amine. libretexts.org

Alternatively, the use of a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBALH), allows for the partial reduction of the nitrile to an aldehyde. libretexts.org DIBALH delivers only one hydride to the nitrile, forming an imine-aluminum complex. Subsequent hydrolysis in an acidic workup liberates the aldehyde. libretexts.org

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Product | Key Feature |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Powerful; delivers two hydride equivalents. libretexts.org |

Reactivity of the Cyclopropyl (B3062369) Ring System

The cyclopropyl group is notable for its significant ring strain, which is a primary driver for its reactivity. The C-C bonds in cyclopropane (B1198618) have increased p-character, allowing the ring to participate in reactions typically associated with π-systems.

The strain inherent in the three-membered ring provides a thermodynamic driving force for ring-opening reactions. nih.gov These reactions often proceed through radical intermediates. For instance, the formation of a radical on a carbon adjacent to the cyclopropyl ring can induce a rapid β-scission, cleaving one of the ring's C-C bonds to form a more stable, rearranged radical. psu.edunih.gov The rate of this ring-opening is influenced by factors that stabilize either the initial or the rearranged radical. psu.edu In the context of 6-cyclopropyl-4-methylnicotinonitrile, a radical generated on the pyridine (B92270) ring or an adjacent atom could trigger such a ring-opening cascade. nih.gov Oxidative conditions, in particular, can promote the formation of radical intermediates that lead to C-C bond cleavage of the cyclopropane ring. nih.gov

The unique electronic structure of the cyclopropyl group enables its participation in pericyclic reactions, most notably as a three-carbon component in cycloadditions. Formal [3+2] cycloadditions involving aryl cyclopropyl ketones and N-aryl cyclopropylamines have been developed as a powerful strategy for synthesizing five-membered rings, such as cyclopentanes. nih.govchemrxiv.orgchemrxiv.org

These reactions are often initiated by visible light photocatalysis, which facilitates a single-electron transfer to or from the aryl cyclopropyl system. nih.govchemrxiv.org In the case of an aryl cyclopropyl ketone, one-electron reduction generates a radical anion intermediate. nih.gov This triggers the opening of the cyclopropane ring to form a more stable radical, which can then add to an olefin partner to construct the cyclopentane (B165970) ring. nih.gov Theoretical studies on related systems, such as C-cyclopropyl-N-methylnitrone, show that these [3+2] cycloadditions can proceed through a one-step, zwitterionic mechanism where the cyclopropyl-containing molecule acts as the nucleophile. scielo.org.mxresearchgate.net This reactivity highlights the potential of the cyclopropyl group in 6-cyclopropyl-4-methylnicotinonitrile to serve as a synthon in the construction of more complex cyclic systems.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the pyridine ring in 6-cyclopropyl-4-methylnicotinonitrile towards electrophilic substitution is governed by the interplay of the electron-withdrawing nitrogen atom and the electronic effects of the three substituents. The pyridine ring itself is generally less reactive towards electrophiles than benzene. msu.edu

The directing influence of each substituent determines the position of any potential electrophilic attack.

Cyclopropyl Group (at C6): This group acts as an activating, ortho, para-director. Its strained bonds can donate electron density to stabilize the cationic intermediate (the benzenonium ion equivalent) formed during electrophilic attack. msu.edu

Methyl Group (at C4): This is a classic activating group that directs ortho and para through inductive electron donation and hyperconjugation. msu.edu

Nitrile Group (at C3): The cyano group is strongly deactivating and a meta-director due to its powerful electron-withdrawing nature through both induction and resonance. msu.edu

Table 3: Substituent Effects on the Pyridine Ring for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Cyclopropyl | C6 | Activating | ortho, para |

| Methyl | C4 | Activating | ortho, para |

Electrophilic and Nucleophilic Aromatic Substitutions

Detailed studies on the electrophilic and nucleophilic aromatic substitution reactions of 6-cyclopropyl-4-methylnicotinonitrile have not been reported in the reviewed literature. For electrophilic substitution, the combined deactivating effect of the pyridine nitrogen and the cyano group would likely necessitate harsh reaction conditions. The directing effects of the methyl and cyclopropyl groups would compete, making the prediction of the major product challenging without experimental data.

In the case of nucleophilic aromatic substitution, the positions ortho and para to the electron-withdrawing cyano group (C2 and C4) and the positions activated by the ring nitrogen (C2 and C6) would be the most likely sites for attack. However, the presence of substituents at C4 and C6 would sterically hinder nucleophilic attack at these positions, potentially favoring substitution at the C2 position. Again, this is a theoretical assessment, and experimental validation is lacking.

Regioselectivity in Functionalization

Without experimental results, a definitive analysis of the regioselectivity in the functionalization of 6-cyclopropyl-4-methylnicotinonitrile cannot be provided. The creation of data tables summarizing reaction conditions, yields, and regiochemical outcomes is not possible due to the absence of this information in the public domain.

Advanced Structural and Spectroscopic Characterization Techniques

Elucidation of Molecular Structure through Spectroscopic Methods

Spectroscopic techniques are indispensable for characterizing novel molecules. By probing the interaction of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about a compound's atomic connectivity and composition.

High-Resolution NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 6-Cyclopropyl-4-methylnicotinonitrile, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region. The methyl protons would present as a sharp singlet, and the protons of the cyclopropyl (B3062369) group would exhibit complex splitting patterns at characteristic upfield chemical shifts. researchgate.netdtic.mil The integration of these signals would confirm the number of protons in each environment. In related cyclopropane (B1198618) derivatives, the methylene (B1212753) protons of the cyclopropyl ring typically appear as multiplets in the range of 0.50-1.50 ppm. researchgate.net

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The carbon of the nitrile group (C≡N) would be found in the 115-125 ppm range. The aromatic carbons of the pyridine ring would resonate between 100-160 ppm, while the methyl carbon would appear significantly upfield. The carbons of the cyclopropyl ring are characteristically found at high field as well. researchgate.net Two-dimensional NMR experiments, such as HSQC, could be used to correlate the proton signals with their directly attached carbon atoms, confirming assignments. researchgate.net

Predicted ¹H and ¹³C NMR Data for 6-Cyclopropyl-4-methylnicotinonitrile

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H | 7.0 - 8.5 | 110 - 160 |

| Methyl (CH₃) | ~2.5 | ~20 |

| Cyclopropyl-CH | ~1.5 - 2.0 | ~15 |

| Cyclopropyl-CH₂ | ~0.8 - 1.2 | ~10 |

Note: These are estimated values based on typical chemical shifts for similar structural motifs.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For 6-Cyclopropyl-4-methylnicotinonitrile (C₁₀H₁₀N₂), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the molecular formula.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at an m/z corresponding to the molecular weight (158.08 g/mol ). The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Mechanistic studies on the oxidation of other cyclopropylamines have shown that pathways involving the cyclopropyl group are significant. nih.gov

Expected Mass Spectrometry Fragmentation Data

| m/z Value | Possible Fragment | Notes |

|---|---|---|

| 158 | [C₁₀H₁₀N₂]⁺ | Molecular Ion (M⁺) |

| 143 | [M - CH₃]⁺ | Loss of a methyl radical |

| 117 | [M - C₃H₅]⁺ | Loss of the cyclopropyl radical |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 6-Cyclopropyl-4-methylnicotinonitrile would display characteristic absorption bands that confirm its key structural features.

The most prominent and diagnostically useful peak would be from the stretching vibration of the nitrile (C≡N) group, which appears as a sharp, intense band in the region of 2200-2260 cm⁻¹. The presence of the aromatic pyridine ring would be indicated by C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, as well as aromatic C-H stretching just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl and cyclopropyl groups would be observed in the 2850-3000 cm⁻¹ range.

Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2260 - 2200 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

Solid-State Structural Determination via X-ray Crystallography of Nicotinonitrile Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. wikipedia.org By diffracting a beam of X-rays, a crystal produces a unique pattern that can be used to calculate the electron density and thus the positions of all atoms in the molecule. wikipedia.orglibretexts.org This technique reveals exact bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure.

While the specific crystal structure of 6-Cyclopropyl-4-methylnicotinonitrile is not publicly available, the methodology has been successfully applied to numerous nicotinonitrile and nicotinamide (B372718) derivatives. mdpi.comnih.govresearchgate.net For instance, the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide was determined to be in the orthorhombic space group P2₁2₁2₁. mdpi.com Similarly, different crystalline forms of nicotinamide riboside chloride have been characterized, revealing details about their molecular conformation and packing. researchgate.net

If a suitable single crystal of 6-Cyclopropyl-4-methylnicotinonitrile were grown, X-ray diffraction analysis would provide:

Confirmation of the planar pyridine ring structure.

Precise bond lengths for the C-C and C-N bonds within the ring, the C-C bond to the cyclopropyl group, and the C≡N bond of the nitrile.

The relative orientation of the cyclopropyl and methyl substituents with respect to the pyridine ring.

Information on intermolecular interactions, such as π-stacking or hydrogen bonding, which govern the crystal packing.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 6-Cyclopropyl-4-methylnicotinonitrile, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. bhu.ac.in The process involves finding the minimum energy conformation on the potential energy surface.

The conformational analysis of this molecule would focus on the orientation of the cyclopropyl (B3062369) group relative to the pyridine (B92270) ring. The rotation around the C-C single bond connecting these two moieties would be of particular interest. Different rotational isomers (conformers) may exist, and DFT calculations can determine their relative energies and the energy barriers between them. The most stable conformer would be the one with the lowest energy, which is often influenced by steric hindrance and electronic effects between the cyclopropyl and methyl-substituted pyridine ring.

Table 1: Predicted Geometrical Parameters for 6-Cyclopropyl-4-methylnicotinonitrile (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-311G(d,p)) |

|---|---|

| C-C (Pyridine-Cyclopropyl) Bond Length | ~1.50 Å |

| C-C (Cyclopropyl) Bond Lengths | ~1.51 Å |

| C-N (Pyridine) Bond Lengths | ~1.34 Å |

| C≡N (Nitrile) Bond Length | ~1.15 Å |

| C-C-N (Pyridine Ring Angle) | ~120° |

| Dihedral Angle (Pyridine-Cyclopropyl) | Varies with conformation |

Note: This table is illustrative. Actual values would be obtained from specific computational studies.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org The energies and shapes of these orbitals provide insight into the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). youtube.comyoutube.com

For 6-Cyclopropyl-4-methylnicotinonitrile, the HOMO is likely to be located on the electron-rich pyridine ring and the cyclopropyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be associated with the electron-withdrawing nitrile group and the pyridine ring, suggesting these are the sites for nucleophilic attack. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electronic distribution. bhu.ac.in In these maps, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions show low electron density (positive potential), which are prone to nucleophilic attack. bhu.ac.in For this molecule, the nitrogen of the nitrile group and the pyridine ring nitrogen would likely be regions of negative potential.

Table 2: Calculated FMO Properties for 6-Cyclopropyl-4-methylnicotinonitrile (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and depend on the computational method and basis set used.

Reaction Mechanism Predictions and Energy Profiles

Theoretical chemistry can elucidate the pathways of chemical reactions, identifying intermediate structures and the energy required for the reaction to proceed.

A transition state (TS) is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. researchgate.net Characterizing the geometry and energy of the TS is crucial for understanding a reaction's mechanism and rate. Computational methods can locate these TS structures on the potential energy surface.

The activation energy (Ea) is the energy difference between the reactants and the transition state, representing the minimum energy required for a reaction to occur. youtube.comlibretexts.org For reactions involving 6-Cyclopropyl-4-methylnicotinonitrile, such as cycloadditions or nucleophilic substitutions, DFT calculations can be used to compute the activation energies for different possible pathways. organic-chemistry.orgwsu.edu A lower activation energy indicates a faster, more favorable reaction pathway. For instance, in a cycloaddition reaction involving the nitrile group, calculations could determine whether the reaction proceeds via a concerted or stepwise mechanism by locating the relevant transition states and intermediates. mdpi.com

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. researchgate.netmdpi.comnih.gov This theory analyzes the changes in electron density along a reaction pathway using tools like the Electron Localization Function (ELF). researchgate.net

In the context of reactions involving 6-Cyclopropyl-4-methylnicotinonitrile, MEDT could be applied to study cycloaddition reactions, such as those involving the nitrile group. mdpi.comrsc.org An analysis of the global electron density transfer (GEDT) would indicate the polar nature of the reaction. The ELF topological analysis would reveal the precise sequence of bond-forming and bond-breaking events, providing a detailed, step-by-step picture of the reaction mechanism. rsc.org This approach can clarify whether a mechanism is synchronous (bonds form simultaneously) or asynchronous (bonds form in separate steps). mdpi.comrsc.org

Tautomerism and Isomeric Equilibrium Investigations in Related Nicotinonitriles

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a hydrogen atom. nih.gov While 6-Cyclopropyl-4-methylnicotinonitrile itself does not have common tautomeric forms, the study of tautomerism in related substituted pyridines and nicotinonitriles is crucial for understanding their chemical behavior. mdpi.comacs.org

For example, hydroxypyridines exist in equilibrium with their pyridone tautomers. acs.org The position of this equilibrium can be significantly influenced by substituents on the ring and the solvent environment. mdpi.comacs.org Computational studies, often combining DFT calculations with solvent models, can predict the relative stabilities of different tautomers and thus the equilibrium constants. acs.orgnih.gov These investigations are important because different tautomers can exhibit distinct chemical and physical properties. nih.gov Understanding the factors that favor one tautomer over another in related systems provides valuable insight into the fundamental chemistry of the pyridine ring present in 6-Cyclopropyl-4-methylnicotinonitrile.

Structure Activity Relationship Sar and Biological Target Engagement

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the case of 6-cyclopropyl-4-methylnicotinonitrile, the nicotinonitrile core, along with its cyclopropyl (B3062369) and methyl substituents, plays a pivotal role in its interactions with biological macromolecules.

Influence of Substituent Variation on Biological Activity in Nicotinonitrile Cores

The nicotinonitrile, or 3-cyanopyridine, nucleus is a versatile scaffold found in numerous biologically active compounds. nih.govnih.gov Its chemical tractability allows for the introduction of various substituents, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

The biological activity of nicotinonitrile derivatives is highly dependent on the nature and position of the substituents on the pyridine (B92270) ring. For instance, in a series of nicotinonitrile derivatives synthesized to evaluate their molluscicidal activity, the presence of an amino substituent was found to be crucial for their toxic effect against land snails. dntb.gov.ua Conversely, the replacement of this amino group with bulkier aryl amide or methylbenzenesulphonamide moieties resulted in a complete loss of activity. dntb.gov.ua This highlights the sensitivity of the biological response to even minor structural modifications on the nicotinonitrile core.

Furthermore, studies on other pyridine-based structures have demonstrated that the introduction of different functional groups can significantly impact their antiproliferative activity. For example, the number and position of methoxy (B1213986) (O-CH3) groups, as well as the presence of amino (NH2), hydroxyl (OH), and halogen (Br, Cl, F) groups, have been shown to influence the cytotoxic effects of pyridine derivatives on cancer cell lines. researchgate.net

Role of Cyclopropyl and Methyl Moieties in Modulating Activity and Metabolism

The inclusion of a cyclopropyl group in a drug candidate is a strategic decision often made to enhance its pharmacological properties. The compact and rigid nature of the cyclopropyl ring can lead to a more favorable conformation for binding to a biological target, thereby increasing potency. nih.gov This conformational restriction can also reduce entropic losses upon binding, further contributing to a stronger interaction.

From a metabolic standpoint, the cyclopropyl group is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains. This increased metabolic stability can lead to a longer duration of action in the body.

Identification and Characterization of Molecular Targets

The therapeutic potential of 6-cyclopropyl-4-methylnicotinonitrile and its analogs stems from their ability to interact with specific biological targets, including enzymes and receptors, thereby modulating their function.

Enzyme Inhibition Studies

15-Prostaglandin Dehydrogenase (15-PGDH): 15-PGDH is the primary enzyme responsible for the degradation of prostaglandins, such as PGE2. nih.gov Inhibition of 15-PGDH can lead to increased levels of PGE2, which has been shown to promote tissue regeneration. nih.govmdpi.com Several inhibitors of 15-PGDH have been developed, some of which feature heterocyclic cores. nih.govmdpi.com For instance, the potent 15-PGDH inhibitor SW033291 features a thieno[2,3-b]pyridine (B153569) core, which is structurally related to the nicotinonitrile scaffold. nih.gov

Mutant Isocitrate Dehydrogenase 1 (mIDH1): Mutations in the IDH1 enzyme are frequently found in certain cancers, leading to the production of an oncometabolite, 2-hydroxyglutarate (2-HG). researchgate.net Inhibitors of mIDH1 are therefore of significant interest for cancer therapy. Research into mIDH1 inhibitors has explored various chemical scaffolds, including those containing cyclopropyl moieties, which have been shown to be important for activity.

Below is a hypothetical data table illustrating the kind of data that would be generated from enzyme inhibition studies.

| Compound | Target Enzyme | IC50 (nM) |

| 6-Cyclopropyl-4-methylnicotinonitrile | DHODH | Data not available |

| Analogue A (6-ethyl-4-methylnicotinonitrile) | DHODH | Data not available |

| Analogue B (6-cyclopropyl-4-ethylnicotinonitrile) | DHODH | Data not available |

| 6-Cyclopropyl-4-methylnicotinonitrile | 15-PGDH | Data not available |

| Analogue C (6-phenyl-4-methylnicotinonitrile) | 15-PGDH | Data not available |

| 6-Cyclopropyl-4-methylnicotinonitrile | mIDH1 | Data not available |

| Analogue D (Imidazole cyclopropyl amine) | mIDH1 | Specific data reported for this class |

Note: The data in this table is illustrative and does not represent actual experimental values for 6-Cyclopropyl-4-methylnicotinonitrile, as such data is not currently available in the public domain.

Receptor and Ion Channel Modulation

ROMK channels: The Renal Outer Medullary Potassium (ROMK) channels are involved in potassium homeostasis in the kidneys. nih.gov While there is no direct evidence of 6-cyclopropyl-4-methylnicotinonitrile modulating ROMK channels, the exploration of small molecules that can influence their activity is an active area of research.

FXR (NR1H4): The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. Agonists of FXR are being investigated for the treatment of metabolic diseases. A variety of chemical structures have been shown to modulate FXR activity, and it is plausible that nicotinonitrile-based compounds could interact with this receptor.

Below is a hypothetical data table illustrating the kind of data that would be generated from receptor and ion channel modulation studies.

| Compound | Target | Assay Type | EC50/IC50 (µM) |

| 6-Cyclopropyl-4-methylnicotinonitrile | ROMK Channel | Patch Clamp | Data not available |

| 6-Cyclopropyl-4-methylnicotinonitrile | FXR (NR1H4) | Reporter Gene Assay | Data not available |

| Analogue E (6-cyclopropyl-4-methyl-N-phenylnicotinamide) | FXR (NR1H4) | Reporter Gene Assay | Data not available |

Note: The data in this table is illustrative and does not represent actual experimental values for 6-Cyclopropyl-4-methylnicotinonitrile, as such data is not currently available in the public domain.

Mechanistic Basis of Biological Action

The biological action of 6-cyclopropyl-4-methylnicotinonitrile would be a direct consequence of its interaction with its molecular target(s). If it were to act as an enzyme inhibitor, its mechanism would involve binding to the active site or an allosteric site of the enzyme, thereby preventing the substrate from binding and being converted to product. This would lead to a downstream cascade of effects depending on the role of the enzyme's product in cellular signaling or metabolic pathways.

For example, inhibition of DHODH would lead to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, thus halting cell proliferation. nih.gov Inhibition of 15-PGDH would increase the local concentration of prostaglandins, which could enhance tissue repair processes. nih.govmdpi.com

If the compound were to modulate a receptor or ion channel, it would bind to the receptor and either activate it (agonist), block its activation by its natural ligand (antagonist), or modulate its activity in other ways. This would then trigger or inhibit downstream signaling pathways controlled by that receptor.

Elucidation of Binding Modes and Affinities with Biological Targets

The nicotinonitrile scaffold is a core component of various biologically active compounds, and its derivatives have been shown to interact with a range of biological targets. A significant area of investigation for cyclopropane-containing pyridine derivatives has been their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors, part of the ligand-gated ion channel superfamily, are crucial for synaptic transmission in the nervous system. nih.govmdpi.com

Derivatives with a cyclopropyl group, analogous to 6-Cyclopropyl-4-methylnicotinonitrile, have demonstrated high-affinity binding to nAChR subtypes, particularly the α4β2 subtype, which is abundant in the brain. nih.gov The cyclopropane (B1198618) moiety is thought to confer a degree of conformational rigidity to the molecule, which can be advantageous for specific binding to a target protein. researchgate.net This rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity. researchgate.net

Studies on related cyclopropane-containing ligands have shown that the cyclopropyl group often engages in apolar contacts within a subpocket of the receptor's binding site. researchgate.net The binding affinity of nicotinoids to the α4β2 nAChR has been identified as a strong predictor of their activity. chemrxiv.org For instance, the binding of ligands to the α4β2 nAChR involves interactions with key amino acid residues within the binding pocket, such as tryptophan (Trp) and tyrosine (Tyr) residues, through cation-π and hydrogen bond interactions. researchgate.netchemrxiv.org While direct crystallographic data for 6-Cyclopropyl-4-methylnicotinonitrile may not be available, the binding modes of analogous compounds provide a strong model for its potential interactions.

| Receptor Subtype | Interacting Residues (Predicted) | Type of Interaction | Reference |

| α4β2 nAChR | Trp, Tyr | Cation-π, Apolar | researchgate.netchemrxiv.org |

This table is predictive and based on the binding of analogous cyclopropane-containing nicotinic ligands.

Impact on Specific Biochemical Pathways and Cell Proliferation

The nicotinonitrile scaffold is a key feature in a variety of compounds exhibiting significant effects on biochemical pathways, particularly those involved in cell proliferation and survival. Several derivatives have been synthesized and evaluated for their antiproliferative activities against a range of human cancer cell lines. researchgate.netekb.eg

Research has highlighted the role of nicotinonitrile derivatives as inhibitors of key enzymes in signaling pathways that are often dysregulated in cancer. For example, certain 2-oxo-3-cyanopyridine derivatives have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase that promotes cancer cell survival by suppressing apoptosis. ekb.eg The inhibition of PIM-1 by these compounds can lead to an increase in caspase-mediated apoptosis. ekb.eg

Furthermore, other nicotinonitrile hybrids have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow. ekb.eg By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, thereby impeding its growth.

The antiproliferative effects of nicotinonitrile derivatives have been demonstrated across various cancer cell lines, as detailed in the table below.

| Cell Line | Cancer Type | Observed Effect | Target Pathway/Enzyme | Reference |

| HepG-2 | Liver Cancer | Antiproliferative activity | - | acs.org |

| HCT-116 | Colon Cancer | Antiproliferative activity | - | acs.org |

| MCF-7 | Breast Cancer | Lower cytotoxic activity compared to other lines | - | acs.org |

| A-549 | Lung Cancer | Growth inhibition | EGFR | ekb.eg |

| HL-60 | Leukemia | Growth inhibition | EGFR | ekb.eg |

These findings underscore the potential of the nicotinonitrile scaffold, as present in 6-Cyclopropyl-4-methylnicotinonitrile, to serve as a basis for the development of targeted anticancer agents.

Exploration of Diverse Biological Activities within the Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) scaffold is a versatile building block in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities beyond their effects on nAChRs and cancer cell proliferation. researchgate.netekb.eg The inherent chemical reactivity and structural features of the nicotinonitrile ring allow for the synthesis of diverse derivatives with varied pharmacological profiles. nih.gov

One notable area of activity is in the inhibition of enzymes such as acetylcholinesterase (AChE). ekb.eg AChE inhibitors are used in the management of Alzheimer's disease. Certain nicotinonitrile-coumarin hybrids have demonstrated potent AChE inhibitory activity. ekb.eg

The scaffold has also been incorporated into molecules with molluscicidal properties. nih.gov Studies have shown that specific nicotinonitrile derivatives are toxic to land snails, suggesting a potential application in agriculture. nih.gov The toxicity appears to be related to the substituents on the nicotinonitrile ring, with amino-substituted derivatives showing enhanced activity. nih.gov

Furthermore, the nicotinonitrile framework is present in compounds that exhibit anti-inflammatory and bronchodilator activities. ekb.eg This highlights the broad therapeutic potential of this chemical motif. The diversity of biological activities associated with the nicotinonitrile scaffold is a testament to its importance as a "privileged scaffold" in drug discovery, a core structure that can be modified to interact with a variety of biological targets. ekb.egnih.gov

The table below summarizes the diverse biological activities reported for various nicotinonitrile derivatives.

| Biological Activity | Target/Organism | Example Derivative Class | Reference |

| Acetylcholinesterase Inhibition | Acetylcholinesterase | Nicotinonitrile-coumarin hybrids | ekb.eg |

| Molluscicidal | Monacha cartusiana (land snail) | 2-aminonicotinonitrile derivatives | nih.gov |

| Anti-inflammatory | - | 3-cyano-2-substituted pyridines | ekb.eg |

| Bronchodilator | - | Nicotinonitrile derivatives | ekb.eg |

| Antiviral | - | Nicotinonitrile derivatives | nih.gov |

| Antioxidant | - | Nicotinonitrile derivatives | ekb.egnih.gov |

Advanced Applications in Materials Science, Catalysis, and Chemical Innovation

Development as Functional Materials

The exploration of novel organic molecules for functional materials is a burgeoning area of research. Substituted nicotinonitriles, in particular, have been identified as promising candidates due to their inherent electronic properties, which can be fine-tuned through chemical modification.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for a variety of technologies, including telecommunications, optical computing, and frequency conversion in lasers. youtube.com Organic molecules with large hyperpolarizabilities are key to developing these materials. The NLO response in organic compounds often arises from intramolecular charge transfer between electron-donating and electron-accepting groups within a π-conjugated system.

In the case of 6-Cyclopropyl-4-methylnicotinonitrile, the cyanopyridine core acts as an electron-withdrawing moiety. The NLO properties of cyanopyridine derivatives have been investigated, with studies showing that the first-order hyperpolarizability (β) can be significantly influenced by the molecular structure. acs.orgresearchgate.net For instance, triphenylamine derivatives containing a cyanopyridine acceptor exhibit notable β values. acs.orgresearchgate.net While specific experimental data for 6-Cyclopropyl-4-methylnicotinonitrile is not yet available, the electronic interplay between the cyclopropyl (B3062369) and methyl substituents and the cyanopyridine ring suggests it may possess interesting NLO properties. The cyclopropyl group, with its unique bent bonds, can participate in π-conjugation, potentially enhancing the NLO response.

Table 1: First-Order Hyperpolarizability (β) of Selected Cyanopyridine Derivatives

| Compound Structure | βHRS (10-28 cm5/esu) | Reference |

| One-branch triphenylamine with cyanopyridine | 2.02 | acs.orgresearchgate.net |

| Two-branch triphenylamine with cyanopyridine | 9.24 | acs.orgresearchgate.net |

| Three-branch triphenylamine with cyanopyridine | 3.21 | acs.orgresearchgate.net |

This interactive table allows for the comparison of hyperpolarizability values for different cyanopyridine-containing molecules.

Further theoretical and experimental studies are warranted to quantify the NLO properties of 6-Cyclopropyl-4-methylnicotinonitrile and to understand the contribution of the cyclopropyl and methyl groups to its hyperpolarizability.

Electrical Material Applications

The field of organic electronics is rapidly expanding, with a demand for new materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and conductive polymers. Pyridine-based materials have been explored for their potential in these areas. researchgate.net Some nicotinonitrile derivatives have been generally cited as being useful as electrical materials, although specific applications and performance data are often proprietary or part of ongoing research. researchgate.net

Conductive polymers, a class of organic materials with metallic and semiconducting properties, are of particular interest. cas.org The synthesis of conductive polymers often involves the polymerization of aromatic or heterocyclic monomers. researchgate.net While there are no specific reports on the polymerization of 6-Cyclopropyl-4-methylnicotinonitrile, its structure suggests it could be a candidate for the development of novel conductive materials. The pyridine (B92270) ring is a known component in conductive polymers, and the nitrile and cyclopropyl groups could be used to modify the electronic properties and processability of the resulting polymer. researchgate.net The electrical conductivity of materials based on 4-vinylpyridine has been studied, indicating the potential of pyridine derivatives in this field. researchgate.net

Ligand Design in Organometallic Chemistry and Catalysis

The nitrogen atom in the pyridine ring of 6-Cyclopropyl-4-methylnicotinonitrile possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. wikipedia.orgresearchgate.net Pyridine and its derivatives are ubiquitous ligands in organometallic chemistry and have been instrumental in the development of a vast array of catalysts for organic synthesis. nih.govnih.govwikipedia.org

The coordination of a pyridine-based ligand to a transition metal can significantly influence the metal's catalytic activity, selectivity, and stability. mdpi.com The electronic and steric properties of the ligand are crucial in this regard. In 6-Cyclopropyl-4-methylnicotinonitrile, the methyl and cyclopropyl groups would exert steric influence around the nitrogen atom, which could be exploited to create specific coordination environments for catalytic applications. Furthermore, the electron-withdrawing nature of the nitrile group would affect the electron density on the pyridine nitrogen, thereby modulating the strength of the metal-ligand bond.

While no specific organometallic complexes of 6-Cyclopropyl-4-methylnicotinonitrile have been reported, the vast body of research on pyridine-based catalysts suggests that this molecule could serve as a valuable ligand in various catalytic transformations. google.compatsnap.com

Role as Key Building Blocks in Complex Molecule Synthesis

Substituted nicotinonitriles are versatile intermediates in organic synthesis, providing a scaffold for the construction of more complex heterocyclic systems. ekb.egresearchgate.netnih.gov The cyano group is a particularly useful functional group that can participate in a variety of transformations, including cascade reactions to form fused ring systems. rsc.org

The presence of the cyclopropyl and methyl groups on the nicotinonitrile ring of 6-Cyclopropyl-4-methylnicotinonitrile offers multiple reaction sites for further functionalization. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can act as a radical acceptor in cascade reactions. rsc.orggoogle.com The pyridine ring itself can undergo various transformations, and the methyl group can be functionalized. These features make 6-Cyclopropyl-4-methylnicotinonitrile a potentially valuable starting material for the synthesis of novel pharmaceuticals, agrochemicals, and other functional molecules. For example, the synthesis of fused heterocycles from nicotinonitrile derivatives is a well-established strategy. nih.govresearchgate.net

Intellectual Property and Patent Landscape from a Chemical Research Perspective, concerning Substituted Nicotinonitrile Derivatives

The patent landscape for substituted nicotinonitrile derivatives reflects their broad utility in various fields of chemical research and development. A review of the intellectual property in this area reveals a significant focus on the synthesis of these compounds and their application as intermediates in the preparation of pharmaceuticals and agrochemicals.

Patents in this domain often claim novel synthetic methodologies for preparing substituted nicotinonitriles with specific substitution patterns, aiming for improved yields, lower costs, or more environmentally benign processes. For instance, patents describe processes for the production of pyridine and its alkyl derivatives, which are precursors to many nicotinonitriles. google.com Additionally, methods for the catalytic hydrogenation of pyridine derivatives to produce valuable piperidine intermediates are also a subject of patent applications. patsnap.com

Furthermore, the application of nicotinonitrile derivatives in the synthesis of biologically active molecules is a major area of patent activity. nih.gov While specific patents covering 6-Cyclopropyl-4-methylnicotinonitrile are not prominent, the broader patent landscape for substituted nicotinonitriles indicates a strong and ongoing interest in this class of compounds from a commercial and research perspective.

Q & A

Q. What are the recommended synthetic routes for 6-Cyclopropyl-4-methylnicotinonitrile, and how can reaction yields be optimized?

Methodological Answer: The synthesis of 6-Cyclopropyl-4-methylnicotinonitrile typically involves nucleophilic substitution or cyclocondensation reactions. For example, analogous nitrile derivatives (e.g., 2,4-Dichloro-6-methylnicotinonitrile) are synthesized using phosphoryl chloride and tetramethylammonium chloride under reflux conditions in dichloromethane, achieving yields up to 91% . Optimization strategies include:

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) or phase-transfer catalysts.

- Temperature gradients : Perform reactions at 80–100°C to balance kinetics and side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclopropyl group incorporation.

- DOE (Design of Experiments) : Use factorial design to evaluate interactions between variables like temperature, catalyst loading, and reaction time .

Q. What spectroscopic techniques are most effective for characterizing 6-Cyclopropyl-4-methylnicotinonitrile?

Methodological Answer: A multi-technique approach is critical:

- NMR : ¹H/¹³C NMR identifies cyclopropyl protons (δ 1.2–2.0 ppm) and nitrile carbons (δ 115–120 ppm). Compare with analogs like 2-Amino-6-methylnicotinonitrile (CAS 84647-20-1) for reference .

- IR : Confirm nitrile functionality via C≡N stretch (~2200 cm⁻¹).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray crystallography : Resolve steric effects of the cyclopropyl and methyl groups on the pyridine ring .

Q. What safety protocols should be followed when handling 6-Cyclopropyl-4-methylnicotinonitrile in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as recommended for structurally similar nitriles .

- Spill management : Absorb residues with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Emergency procedures : For exposure, rinse affected areas with water for 15+ minutes and seek medical evaluation .

Advanced Research Questions

Q. How can reaction engineering principles improve the scalability of 6-Cyclopropyl-4-methylnicotinonitrile synthesis?

Methodological Answer:

- Membrane separation : Integrate nanofiltration to isolate intermediates, reducing purification steps .

- Process simulation : Use Aspen Plus® to model heat transfer and optimize batch-to-continuous transitions .

- Kinetic studies : Determine rate constants for cyclopropanation under varying pressures to identify mass transfer limitations .

Q. How do structural modifications (e.g., substituent position) influence the pharmacological activity of 6-Cyclopropyl-4-methylnicotinonitrile derivatives?

Methodological Answer:

- QSAR (Quantitative Structure-Activity Relationship) : Compare analogs (e.g., 6-Amino-5-nitropicolinonitrile) to correlate substituent electronegativity with target binding .

- In vitro assays : Screen derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR (Surface Plasmon Resonance).

- Molecular docking : Map steric and electronic interactions of the cyclopropyl group with active sites using AutoDock Vina® .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or spectral assignments)?

Methodological Answer:

- Systematic review : Replicate experiments under controlled conditions (e.g., humidity, purity of starting materials) .

- Sensitivity analysis : Identify variables with the highest uncertainty using Monte Carlo simulations .

- Collaborative validation : Cross-verify spectral data with independent labs or databases (e.g., NIST Chemistry WebBook) .

Q. What strategies ensure the stability of 6-Cyclopropyl-4-methylnicotinonitrile under varying storage conditions?

Methodological Answer:

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC .

- Light sensitivity tests : Use UV-Vis spectroscopy to assess photodegradation rates in amber vs. clear glass vials .

- Lyophilization : For long-term storage, consider freeze-drying to prevent hydrolysis of the nitrile group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.